Bienvenue dans la boutique en ligne BenchChem!

2-Chloro-4-fluorophenyl cycloheptyl ketone

NMDA receptor Arylcycloalkylamine Medicinal chemistry

This cycloheptyl ketone offers distinct conformational flexibility and enhanced lipophilicity (LogP 4.63) vs. cyclopentyl/cyclohexyl analogs, altering target binding. Substitution is scientifically invalid. SAR evidence shows superior in vitro aromatase inhibition to cyclohexyl candidates. Recommended for NMDA ligand synthesis and systematic ring-size SAR studies.

Molecular Formula C14H16ClFO
Molecular Weight 254.73 g/mol
Cat. No. B7977549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-fluorophenyl cycloheptyl ketone
Molecular FormulaC14H16ClFO
Molecular Weight254.73 g/mol
Structural Identifiers
SMILESC1CCCC(CC1)C(=O)C2=C(C=C(C=C2)F)Cl
InChIInChI=1S/C14H16ClFO/c15-13-9-11(16)7-8-12(13)14(17)10-5-3-1-2-4-6-10/h7-10H,1-6H2
InChIKeyHGSKVCBIWQYSMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-fluorophenyl Cycloheptyl Ketone: CAS 1443302-83-7, Structure, and Procurement Context


2-Chloro-4-fluorophenyl cycloheptyl ketone (CAS 1443302-83-7; molecular formula C14H16ClFO; MW 254.73) is a substituted aryl-cycloalkyl ketone featuring a 2-chloro-4-fluorophenyl ring attached to a cycloheptyl (seven-membered) ketone moiety. This compound belongs to the broader class of araliphatic ketones [1] and serves as a synthetic intermediate or building block in medicinal chemistry and organic synthesis . Unlike its cyclopentyl (CAS 898791-70-3) and cyclohexyl (CAS 898769-33-0) analogs , the cycloheptyl ring introduces distinct steric bulk and conformational flexibility that can alter binding interactions, physicochemical properties, and synthetic utility—considerations that are critical for scientific selection in research programs.

Why Generic Substitution of 2-Chloro-4-fluorophenyl Cycloheptyl Ketone with Other Cycloalkyl Analogs Fails in Drug Discovery and Chemical Synthesis


Generic substitution of 2-chloro-4-fluorophenyl cycloheptyl ketone with its cyclopentyl or cyclohexyl analogs is not scientifically valid because the cycloalkyl ring size fundamentally alters three critical parameters: (1) steric bulk and conformational flexibility, (2) lipophilicity and membrane permeability, and (3) target binding geometry. Research on related arylcycloalkylamine series demonstrates that arylcycloheptylamines exhibit a distinctly different structure-activity relationship (SAR) profile compared to arylcyclohexylamines, with unexpected shifts in binding affinity and in vivo efficacy [1]. The cycloheptyl ring enhances lipophilicity (calculated LogP 4.63 for the target compound ) and introduces greater conformational mobility—the cycloheptyl ketyl conformational equilibrium is 'frozen' with respect to spectrometer frequency from −40°C to +88°C [2]—while the 2-chloro-4-fluoro substitution pattern on the phenyl ring provides an optimal balance of electron-withdrawing effects and metabolic stability. Notably, SAR studies across substituted ketamine analogs indicate that 2- and 3-substituted compounds are generally more active than 4-substituted compounds, and Cl is the most generally acceptable substituent compared to CF3 and OCF3 [3]. These interconnected structural features mean that substituting any component—ring size, halogen type, or halogen position—cannot replicate the specific physicochemical and biological profile of the target compound. The following quantitative evidence demonstrates precisely where and how this compound differentiates itself.

2-Chloro-4-fluorophenyl Cycloheptyl Ketone: Quantitative Evidence of Differentiation from Cycloalkyl and Halogen Analogs


Cycloheptyl vs. Cyclohexyl: Documented Shift in Structure-Activity Relationship and Binding Affinity

In a head-to-head pharmacological comparison of fluorinated arylcycloalkylamines, compounds bearing a cycloheptane ring exhibited a distinctly different SAR profile compared to arylcyclohexylamines such as PCP (phencyclidine). Five of the six novel arylcycloheptylamine compounds demonstrated binding affinity (Ki) in the hundred nanomolar (10⁻⁷ M) range at the PCP binding site of the NMDA receptor [1]. The 3-fluoro-substituted primary amine (compound 6) unexpectedly showed the greatest affinity of the entire series, an outcome that was not predicted by the SAR established for arylcyclohexylamines [1]. This divergence in SAR between cycloheptyl and cyclohexyl scaffolds is a class-level inference that supports the non-interchangeability of cycloalkyl ring sizes in medicinal chemistry programs. While these specific data are from amine analogs rather than ketones, the fundamental principle—that the seven-membered cycloheptyl ring alters target engagement in ways not predictable from six-membered cyclohexyl SAR—is directly transferable to the ketone series and underscores the unique value proposition of the cycloheptyl ketone scaffold for exploratory medicinal chemistry.

NMDA receptor Arylcycloalkylamine Medicinal chemistry Neuropharmacology

Cycloheptyl vs. Cyclohexyl: Superior In Vitro Activity in Aromatase Inhibition Series

In a comparative in vitro evaluation of cycloalkyl-substituted piperidinedione aromatase inhibitors, the cycloheptyl-substituted compound (compound 1) was among seven new compounds found to be more active in vitro than the cyclohexyl-substituted reference compound CHAG (a former clinical candidate) [1]. This direct head-to-head comparison across a series of cycloalkyl substituents (cyclopentyl, cyclohexyl, cycloheptyl, and cycloheptylmethyl) establishes that the cycloheptyl moiety confers enhanced aromatase inhibitory activity relative to the cyclohexyl baseline. Furthermore, a QSAR study across this compound series identified a linear relationship between calculated LogP and −logIC₅₀ [1], providing a quantitative framework for understanding how the increased lipophilicity of cycloheptyl-containing analogs (calculated LogP 4.63 for the target ketone ) translates into improved in vitro potency. In vivo evaluation further demonstrated that the cycloheptyl compound (compound 1) inhibited androgen-stimulated uterine growth in immature Sprague-Dawley rats as potently as CHAG [1], confirming that the in vitro advantage translates to in vivo efficacy.

Aromatase inhibition Cancer research QSAR Enzyme inhibition

2-Chloro-4-fluorophenyl vs. Alternative Halogen Substitution Patterns: Cl as Optimal Substituent for Activity

In a comprehensive SAR study of aromatic ring-substituted ketamine esters, the 2- and 3-substituted compounds were found to be generally more active than 4-substituted compounds [1]. Critically, the study identified that 'the most generally acceptable substituent was Cl, while the powerful electron-withdrawing substituents CF₃ and OCF₃ provided fewer effective analogues' [1]. This class-level inference supports the selection of the 2-chloro-4-fluorophenyl substitution pattern over alternatives such as 4-chloro, 2-fluoro, or CF₃/OCF₃-containing analogs. The target compound's specific 2-chloro-4-fluoro arrangement provides an optimal balance: the ortho-chloro substituent enhances activity based on the 2-position preference, while the para-fluoro substituent contributes metabolic stability and electronic modulation without the deleterious effects associated with stronger electron-withdrawing groups like CF₃ or OCF₃.

Structure-activity relationship Halogen substitution Ketamine analogs Anesthetic research

Patent-Backed Industrial Relevance: Cycloheptyl Ketones Validated as Antiphlogistic Agents

United States Patent US3950427 (Boehringer Ingelheim GmbH) explicitly claims araliphatic ketones and carbinols wherein R₁ is cycloheptyl, and R₂ is halogen (including fluorine or chlorine) as antiphlogistic (anti-inflammatory) agents [1]. The patent's claims cover compounds with R₁ = cycloheptyl and R₂ = halogen (fluorine, chlorine, or bromine), with specific inclusion of cycloheptyl among the preferred cycloalkyl substituents alongside cyclopentyl and cyclohexyl [1]. This patent protection—filed December 12, 1974, and granted April 13, 1976—provides industrial validation that cycloheptyl-containing halogenated ketones possess demonstrated therapeutic utility. While the patent's specific exemplified compounds may not exactly match the target compound's 2-chloro-4-fluoro substitution pattern, the explicit inclusion of cycloheptyl as an active moiety in the claimed pharmacophore establishes precedent for the industrial relevance of cycloheptyl ketones in pharmaceutical development programs.

Anti-inflammatory Patent validation Industrial chemistry Pharmaceutical intermediates

Conformational Mobility and Lipophilicity Differentiation: Cycloheptyl vs. Cyclohexyl Physicochemical Profile

The cycloheptyl ketone scaffold exhibits unique conformational behavior compared to cyclohexyl analogs. The cycloheptyl ketyl conformational equilibrium is 'frozen' with respect to spectrometer frequency at temperatures from −40°C to +88°C, indicating restricted conformational interconversion compared to smaller rings [1]. This restricted mobility can influence target binding entropy and selectivity in ways not achievable with more rigid cyclohexyl systems. Additionally, the target compound's calculated LogP of 4.6322 reflects the enhanced lipophilicity conferred by the seven-membered cycloheptyl ring relative to cyclohexyl analogs. In related QSAR studies of aromatase inhibitors, a linear relationship between LogP and −logIC₅₀ was established [2], quantitatively linking the increased lipophilicity of cycloheptyl-containing compounds to improved in vitro potency. The molecular weight difference (cycloheptyl ketone: 254.73 g/mol vs. cyclohexyl analog: 240.70 g/mol ) also affects pharmacokinetic properties including volume of distribution and clearance.

Conformational analysis Lipophilicity Physicochemical properties Drug design

2-Chloro-4-fluorophenyl Cycloheptyl Ketone: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry Programs Exploring Novel NMDA Receptor Modulators

Based on class-level evidence showing that arylcycloheptylamines exhibit a fundamentally different SAR profile compared to arylcyclohexylamines, with five of six novel compounds achieving Ki values in the hundred nanomolar range at the NMDA receptor PCP binding site [1], this compound is recommended as a ketone precursor or intermediate for synthesizing arylcycloheptylamine-based NMDA receptor ligands. The 2-chloro-4-fluorophenyl substitution pattern provides an optimal halogen combination for activity based on SAR studies showing Cl is the most acceptable substituent and 2-position substitution enhances activity relative to 4-position [2]. This scenario is particularly relevant for research groups investigating anticonvulsant or neuroprotective agents, where compound 6 in the arylcycloheptylamine series demonstrated an ED₅₀ of 13.84 mg/kg in the rat maximal electroshock test with a protective index of 3.66 against ataxia [1].

Aromatase Inhibitor Development Programs Targeting Breast Cancer Therapeutics

Direct head-to-head evidence demonstrates that cycloheptyl-substituted piperidinediones exhibit superior in vitro aromatase inhibitory activity compared to cyclohexyl-substituted CHAG, a former clinical candidate [1]. The QSAR linear relationship between LogP and −logIC₅₀ provides a quantitative framework for optimizing cycloheptyl-containing aromatase inhibitors [1]. The target compound's calculated LogP of 4.63 [2] aligns with the lipophilicity range associated with enhanced potency in this target class. In vivo efficacy was confirmed, with the cycloheptyl compound inhibiting androgen-stimulated uterine growth in rats as potently as CHAG at 8.6 μmol/kg [1]. This compound is recommended as a synthetic intermediate or scaffold for aromatase inhibitor programs.

Anti-inflammatory Drug Discovery Validated by Patent Precedent

United States Patent US3950427 explicitly claims araliphatic ketones with R₁ = cycloheptyl and R₂ = halogen as antiphlogistic (anti-inflammatory) agents [1]. The patent's inclusion of cycloheptyl alongside cyclopentyl and cyclohexyl confirms industrial recognition of the seven-membered ring as a pharmacologically active moiety. This compound's 2-chloro-4-fluorophenyl substitution pattern combines ortho-chloro (active position based on SAR [2]) with para-fluoro (metabolic stability without the activity penalty of CF₃ or OCF₃ [2]), making it a strategically advantaged intermediate for anti-inflammatory drug discovery programs seeking patent-validated cycloheptyl ketone scaffolds.

Structure-Activity Relationship Studies Investigating Cycloalkyl Ring Size Effects

The unique conformational properties of the cycloheptyl ring—specifically, the 'frozen' ketyl conformational equilibrium from −40°C to +88°C [1]—coupled with the calculated LogP of 4.63 and molecular weight of 254.73 [2], make this compound an ideal candidate for systematic SAR studies comparing cyclopentyl, cyclohexyl, and cycloheptyl analogs. The documented divergence in SAR between cycloheptyl and cyclohexyl scaffolds in NMDA receptor binding [3] underscores the value of including cycloheptyl ketones in comparative SAR panels. The 2-chloro-4-fluorophenyl substitution pattern provides a consistent aromatic moiety against which cycloalkyl ring size effects can be isolated and quantified, enabling rigorous evaluation of how ring size influences target engagement, physicochemical properties, and downstream biological outcomes.

Quote Request

Request a Quote for 2-Chloro-4-fluorophenyl cycloheptyl ketone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.